molecular formula C10H10N4 B2881677 N-aminoquinoline-2-carboximidamide CAS No. 1014-17-1

N-aminoquinoline-2-carboximidamide

Cat. No.: B2881677
CAS No.: 1014-17-1
M. Wt: 186.218
InChI Key: WNIZZMOQFRUDCK-UHFFFAOYSA-N
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Description

N-aminoquinoline-2-carboximidamide is a chemical compound with the molecular formula C10H10N4. It is also known by its IUPAC name, quinoline-2-carboximidhydrazide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-aminoquinoline-2-carboximidamide typically involves the reaction of quinoline-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazide, which is then converted to the desired carboximidamide derivative. The reaction conditions generally include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-aminoquinoline-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, substituted quinolines, and various amine derivatives. These products have diverse applications in medicinal chemistry and material science .

Comparison with Similar Compounds

N-aminoquinoline-2-carboximidamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Biological Activity

N-aminoquinoline-2-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of quinoline, a class of compounds known for their diverse biological properties. The structural characteristics of this compound may contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

  • Inhibition of Nitric Oxide Synthase (nNOS) :
    • Research indicates that aminoquinoline derivatives can inhibit nNOS, which is implicated in neurodegenerative diseases due to excessive nitric oxide production. For instance, certain 7-substituted aminoquinolines have shown potent inhibitory activity against nNOS with an IC50 value as low as 74 nM .
  • Anticancer Activity :
    • This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that compounds within this class can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. For example, one study reported that a related compound significantly suppressed tumor growth in mice models .
  • Antimalarial Activity :
    • Although not extensively studied for antimalarial effects, some quinoline derivatives have shown promise against Plasmodium falciparum. The structural features of aminoquinolines may enhance their ability to penetrate cellular membranes and target the food vacuole of the parasite .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Mechanism of ActionReference
nNOS Inhibition7-substituted aminoquinolines0.074Inhibition of nitric oxide production
AnticancerN-aminoquinoline derivatives25.72 ± 3.95Induction of apoptosis
AntimalarialQuinoline derivatives12 - 207Targeting Plasmodium food vacuole

Detailed Case Studies

  • Anticancer Efficacy :
    A study conducted by Ribeiro Morais et al. assessed the anticancer properties of N-aminoquinoline derivatives in vitro and in vivo. The results indicated a significant reduction in tumor size and increased apoptosis rates in treated mice compared to controls . Flow cytometry analysis revealed that these compounds could effectively trigger apoptotic pathways in cancer cells.
  • Neuroprotective Potential :
    Another research effort focused on the neuroprotective effects of aminoquinoline derivatives against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting a potential therapeutic role in neurodegenerative disorders .

Properties

IUPAC Name

N'-aminoquinoline-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIZZMOQFRUDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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